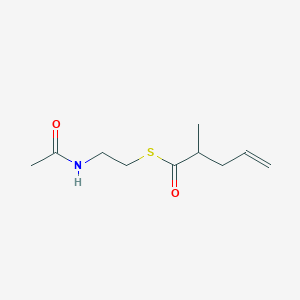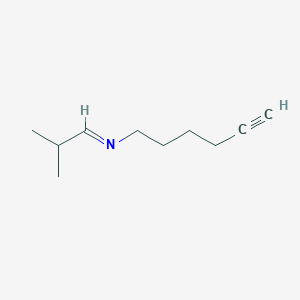![molecular formula C10H8BrClN2O2 B14232294 1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 3-bromo-4-chloro-2-methyl-, methyl ester](/img/structure/B14232294.png)
1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 3-bromo-4-chloro-2-methyl-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 3-bromo-4-chloro-2-methyl-, methyl ester is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential biological activities, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs), which are implicated in various types of cancers .
Méthodes De Préparation
The synthesis of 1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 3-bromo-4-chloro-2-methyl-, methyl ester typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolo[2,3-b]pyridine Core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of Substituents: The 3-bromo, 4-chloro, and 2-methyl groups are introduced through selective halogenation and alkylation reactions.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol under acidic or basic conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and specific reaction conditions to streamline the process.
Analyse Des Réactions Chimiques
1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 3-bromo-4-chloro-2-methyl-, methyl ester undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove halogen atoms.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include halogenating agents, reducing agents like lithium aluminum hydride, and oxidizing agents such as potassium permanganate. Major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 3-bromo-4-chloro-2-methyl-, methyl ester has several scientific research applications:
Medicinal Chemistry: It is studied as a potential inhibitor of FGFRs, which are targets for cancer therapy.
Biological Research: It is used to study the signaling pathways involving FGFRs and their role in cell proliferation, migration, and angiogenesis.
Chemical Biology: The compound serves as a tool to investigate the structure-activity relationships of FGFR inhibitors and to design more potent derivatives.
Mécanisme D'action
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 3-bromo-4-chloro-2-methyl-, methyl ester involves its binding to the ATP-binding site of FGFRs. This binding inhibits the autophosphorylation of the receptor, thereby blocking downstream signaling pathways such as RAS-MEK-ERK and PI3K-Akt, which are crucial for cell proliferation and survival .
Comparaison Avec Des Composés Similaires
Similar compounds to 1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 3-bromo-4-chloro-2-methyl-, methyl ester include other FGFR inhibitors such as:
- AZD4547
- Erdafitinib (JNJ-42756493)
- BGJ-398
- LY2874455
- Pemigatinib (INCB054828)
These compounds share a similar mechanism of action but differ in their chemical structures and specific binding affinities to FGFR isoforms. The unique combination of substituents in this compound contributes to its distinct pharmacological profile .
Propriétés
Formule moléculaire |
C10H8BrClN2O2 |
|---|---|
Poids moléculaire |
303.54 g/mol |
Nom IUPAC |
methyl 3-bromo-4-chloro-2-methylpyrrolo[2,3-b]pyridine-1-carboxylate |
InChI |
InChI=1S/C10H8BrClN2O2/c1-5-8(11)7-6(12)3-4-13-9(7)14(5)10(15)16-2/h3-4H,1-2H3 |
Clé InChI |
BMVVKWTWYRKLOJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2=C(C=CN=C2N1C(=O)OC)Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Butanone, 4-[(2-hydroxyphenyl)imino]-4-phenyl-](/img/structure/B14232217.png)
![4-[3-Methoxy-4-(methoxymethoxy)phenyl]butan-2-one](/img/structure/B14232229.png)



![1H-1,2,4-Triazole, 3-[4-(chloromethyl)phenyl]-1-ethyl-5-methyl-](/img/structure/B14232250.png)






![[(Methylsulfanyl)(4-propylanilino)methylidene]propanedinitrile](/img/structure/B14232299.png)

